molecular formula C20H18N2O4S B2678974 (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941916-70-7

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2678974
CAS No.: 941916-70-7
M. Wt: 382.43
InChI Key: GDSJSBBLXAAKOZ-MRCUWXFGSA-N
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Description

The compound (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a methyl ester group at position 6, an allyl substituent at position 3, and a phenoxyacetyl-imino moiety at position 2. The Z-configuration of the imine group ensures specific stereoelectronic properties, influencing its reactivity and intermolecular interactions.

Properties

IUPAC Name

methyl 2-(2-phenoxyacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-11-22-16-10-9-14(19(24)25-2)12-17(16)27-20(22)21-18(23)13-26-15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSJSBBLXAAKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and applications in various domains.

Chemical Structure and Properties

The chemical structure of (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O3_{3}S
  • SMILES Notation : CC(=C)C1=C(C(=O)O)N=C(S1)C(=O)OC

This compound contains a thiazole ring, which is known for its diverse biological activities.

Antifungal Activity

Research has indicated that derivatives of benzothiazoles exhibit significant antifungal properties. The compound may share similar mechanisms of action, potentially inhibiting fungal growth through disruption of cell membrane integrity or interference with metabolic pathways. For instance, studies have shown that benzothiazole derivatives can effectively inhibit the growth of various fungal strains, suggesting a promising application in agricultural fungicides .

Antioxidant Properties

The antioxidant capacity of (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Preliminary studies suggest that benzothiazole derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

Recent investigations have focused on the compound's potential as an enzyme inhibitor. Specifically, it may act as a xanthine oxidase inhibitor, which is relevant in the treatment of gout and hyperuricemia. The inhibition of xanthine oxidase can lead to decreased production of uric acid, thus providing therapeutic benefits .

Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of benzothiazole derivatives demonstrated that compounds similar to (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibited potent antifungal effects against strains like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antifungal agents, indicating higher efficacy .

Study 2: Antioxidant Activity Assessment

In vitro assays measuring the DPPH radical scavenging activity showed that the compound demonstrated a strong ability to neutralize free radicals. This suggests its potential use in formulations aimed at reducing oxidative stress-related conditions .

Research Findings Summary Table

Activity Mechanism References
AntifungalDisruption of cell membrane integrity
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of xanthine oxidase

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate thiazole derivatives with phenoxyacetyl derivatives under controlled conditions. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds related to benzo[d]thiazoles exhibit notable antimicrobial properties. Studies have shown that (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate demonstrates efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it exhibits cytotoxic effects against several cancer cell lines, including prostate cancer and melanoma cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, which are critical for limiting tumor growth. Notably, compounds with similar structures have shown promising results in enhancing the efficacy of existing chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or the phenoxyacetyl group can significantly impact its biological activity. Research in this area focuses on synthesizing analogs to identify more potent derivatives with improved selectivity and reduced toxicity.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Pseudomonas aeruginosa with MIC values comparable to standard antibiotics.
Study BAnticancer EfficacyShowed selective cytotoxicity towards prostate cancer cells with IC50 values lower than conventional treatments.
Study CSAR AnalysisIdentified key modifications that enhance potency while minimizing side effects; highlighted the importance of the phenoxyacetyl moiety in biological activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization:

Reaction Type Conditions Product Yield
Acidic Hydrolysis1M HCl, reflux (6–8 hrs) (Z)-3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid85–90%
Basic Hydrolysis1M NaOH, 80°C (4–5 hrs) Same as above75–80%

The ester-to-acid conversion is reversible under certain conditions, and the choice of catalyst (e.g., lipases) can improve selectivity .

Reactivity of the Imino Group

The imino group (–NH–C=O) participates in condensation and coordination reactions:

Schiff Base Formation

Reacts with aldehydes/ketones to form hydrazones or Schiff bases:

Compound+RCHOEtOH Hydrazone Derivative+H2O\text{Compound}+\text{RCHO}\xrightarrow{\text{EtOH }}\text{Hydrazone Derivative}+\text{H}_2\text{O}

  • Example : Condensation with benzaldehyde produces a hydrazone with enhanced π-conjugation .

Metal Chelation

Acts as a bidentate ligand, coordinating with transition metals (e.g., Zn²⁺, Cu²⁺):

Compound+ZnCl2[Zn Compound 2]Cl2\text{Compound}+\text{ZnCl}_2\rightarrow [\text{Zn Compound }_2]\text{Cl}_2

  • Chelation enhances biological activity by facilitating intracellular zinc delivery .

Allyl Substituent Reactions

The allyl group (–CH₂–CH₂–CH₂) undergoes electrophilic additions and cycloadditions:

Reaction Conditions Product Application
EpoxidationmCPBA, CH₂Cl₂, 0°C Epoxide derivativeIntermediate for drug design
Diels-Alder CycloadditionMaleic anhydride, 100°C Six-membered cyclohexene adductSynthesis of polycyclic systems

Thiazole Ring Modifications

The benzo[d]thiazole core is susceptible to electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position .

  • Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group, enhancing water solubility .

Ring-Opening

Under strong alkaline conditions (e.g., KOH/EtOH), the thiazole ring opens to form a thiolate intermediate, which can be alkylated or oxidized .

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces cleavage of the imino group, forming 2-aminobenzo[d]thiazole fragments .

  • Thermal Rearrangement : Heating above 150°C triggers -sigmatropic shifts in the allyl group, altering regiochemistry .

Comparative Reactivity Table

Functional Group Reaction Rate (Relative) Dominant Pathway
Imino GroupSchiff Base FormationFastCondensation with aldehydes
Allyl GroupEpoxidationModerateElectrophilic addition
EsterHydrolysisSlow (acidic)Carboxylic acid formation
Thiazole RingNitrationFastElectrophilic substitution

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The target compound shares a benzothiazole core with methyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate (CAS: 850909-29-4) . However, critical differences include:

  • In contrast, the ethyl group in the analog is less sterically demanding and more hydrophobic.
  • Imino Substituent: The phenoxyacetyl group in the target compound provides an aromatic ether linkage, whereas the analog features a 4-(piperidin-1-ylsulfonyl)benzoyl group, which adds sulfonamide polarity and hydrogen-bonding capacity.
  • Molecular Weight and Complexity : The analog (C₂₃H₂₅N₃O₅S₂, MW: 487.6 g/mol) is heavier due to the piperidine-sulfonyl moiety, while the target compound’s molecular weight is estimated to be lower (~364 g/mol for C₁₈H₁₆N₂O₄S) .
Table 1: Structural and Physicochemical Comparison
Property Target Compound Methyl 3-Ethyl-2-(4-Piperidin-1-ylsulfonylbenzoyl)Imino Analog
Molecular Formula C₁₈H₁₆N₂O₄S (hypothetical) C₂₃H₂₅N₃O₅S₂
Molecular Weight ~364 g/mol 487.6 g/mol
Key Substituents Allyl, Phenoxyacetyl Ethyl, Piperidinylsulfonylbenzoyl
Hydrogen Bond Acceptors 6 (ester, imino, ether) 7 (sulfonyl, ester, amide)
Rotatable Bonds ~5 (allyl chain, phenoxyacetyl) 6
XLogP3 Estimated >3.8 (allyl enhances hydrophobicity) 3.8

Functional Implications

  • Hydrogen Bonding : The analog’s sulfonamide group introduces additional hydrogen-bond acceptors (7 vs. 6), which may enhance solubility in polar solvents or binding to protein targets .
  • Stereochemical Effects : The Z-configuration of the imine in the target compound may restrict rotational freedom, favoring specific conformations that influence crystal packing or receptor binding .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1H/13C NMR analysis of coupling constants (e.g., allylic protons) and NOESY correlations differentiate Z/E isomers .
  • X-ray crystallography : Single-crystal analysis using SHELX for structure refinement and ORTEP-3 for visualization provides unambiguous confirmation of stereochemistry .
  • IR spectroscopy : Confirms the presence of imine (C=N) and ester (C=O) functional groups via characteristic stretching frequencies .

How do researchers resolve contradictions between X-ray crystallographic data and computational modeling predictions?

Advanced Research Focus
Discrepancies may arise from crystal packing effects or dynamic disorder. Methodological solutions include:

  • Data reprocessing : Re-examining diffraction data with SHELXL to detect twinning or anisotropic displacement .
  • Computational validation : Compare DFT-optimized geometries with crystallographic data, adjusting for solvent effects in simulations .
  • Temperature-dependent studies : Collect data at multiple temperatures to assess thermal motion impacts on bond lengths/angles .

What strategies are employed to analyze hydrogen-bonding networks in crystalline forms?

Advanced Research Focus
Hydrogen-bonding patterns are analyzed via:

  • Graph-set analysis : Classify motifs (e.g., R₂²(8) rings) to identify supramolecular interactions driving crystal packing .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding, π-π stacking, and van der Waals interactions to lattice stability .
  • Variable-pressure crystallography : Study how compression alters H-bond geometry and stability .

What computational approaches are recommended for modeling electronic properties and reactivity?

Q. Advanced Research Focus

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by thiazole-pyrimidine pharmacophore models .
  • MD simulations : Assess conformational flexibility in solution to rationalize reactivity differences between Z/E isomers .

How should researchers handle the compound’s sensitivity to moisture or oxidation?

Q. Basic Research Focus

  • Storage : Use desiccators with anhydrous CaCl₂ or argon-filled gloveboxes to prevent hydrolysis of the imine group .
  • Inert atmosphere : Perform reactions under N₂/Ar using Schlenk lines, especially during allyl group modifications .
  • Stability assays : Monitor degradation via LC-MS under varying pH/temperature conditions to identify optimal handling protocols .

What methodologies enable systematic investigation of structure-activity relationships (SAR) in analogous thiazole derivatives?

Q. Advanced Research Focus

  • Bioisosteric replacement : Synthesize analogs with substituted benzothiazoles or pyrimidine rings to assess electronic effects on activity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify critical functional groups (e.g., phenoxyacetyl moiety) .
  • Kinetic studies : Measure binding constants (e.g., SPR, ITC) to correlate structural modifications with target affinity .

How can researchers address low yields in the final cyclization step?

Q. Advanced Research Focus

  • Microwave-assisted synthesis : Reduce reaction times and improve cyclization efficiency via controlled dielectric heating .
  • Additive screening : Test Lewis acids (e.g., ZnCl₂) or crown ethers to stabilize transition states and minimize byproducts .
  • Flow chemistry : Optimize residence time and temperature gradients for scalable production of the dihydrothiazole core .

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